

# Technical Guide: Physical Characterization & Stability Profile of 2-Chloro-5-sulfinobenzoic Acid

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## Compound of Interest

Compound Name: 2-Chloro-5-sulfinobenzoic acid

Cat. No.: B8280815

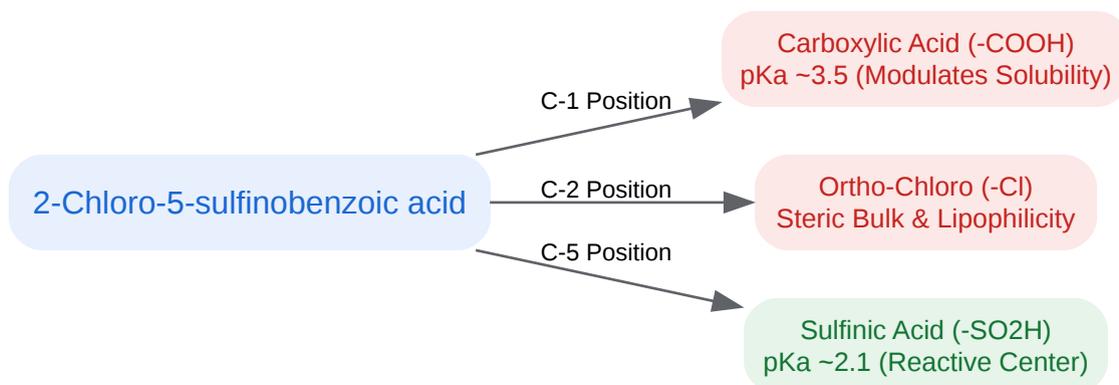
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## Executive Summary & Chemical Identity

2-Chloro-5-sulfinobenzoic acid (CAS: 89692-75-1) is a specialized organosulfur intermediate primarily utilized in the synthesis of aryl sulfones and sulfonamides for medicinal chemistry.[1][2][3][4] Unlike its robust sulfonic acid counterparts, this compound represents a "metastable" chemical state—valuable for its reactivity but demanding rigorous handling protocols to prevent disproportionation.

This guide provides a comprehensive physical profile, distinguishing the sulfino (-SO<sub>2</sub>H) functionality from the sulfo (-SO<sub>3</sub>H) and chlorosulfonyl (-SO<sub>2</sub>Cl) analogs, which are common impurities or degradation products.

## Chemical Structure & Key Identifiers[1][5][6][7][8][9][10]



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Figure 1: Functional group analysis highlighting the dual-acidic nature and the reactive sulfinic center.

Property	Data
IUPAC Name	2-Chloro-5-sulfinobenzoic acid
CAS Number	89692-75-1
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClO <sub>4</sub> S
Molecular Weight	220.63 g/mol
Precursor	2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4)

## Physical Characterization Profile

### Macroscopic Appearance & Form

In its pure form, 2-Chloro-5-sulfinobenzoic acid presents as a white to off-white crystalline powder.

- **Color Variance:** A yellow or pink hue indicates oxidation to the sulfonic acid or the presence of thiosulfonate impurities (disproportionation products).
- **Hygroscopicity:** Moderately hygroscopic. The presence of moisture accelerates auto-oxidation.

### Thermal Properties

Unlike carboxylic acids which often have sharp melting points, aromatic sulfinic acids exhibit complex thermal behaviors due to thermal instability.

Parameter	Value / Observation	Implication for Handling
Melting Point	~90–110 °C (Decomposes)	Do not use melting point as a primary purity check. Decomposition often precedes or coincides with melting.
Decomposition	>100 °C	Rapid evolution of SO <sub>2</sub> may occur. Avoid high-temperature drying.
Drying Protocol	Vacuum < 40 °C	Use P <sub>2</sub> O <sub>5</sub> desiccant; avoid heat.

## Solubility & Solution Chemistry

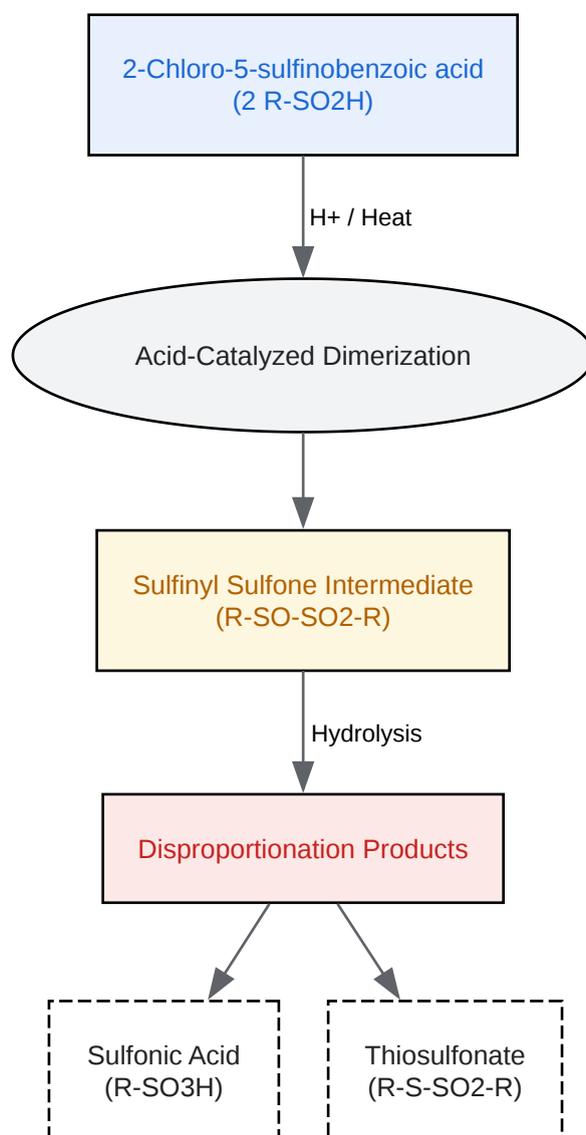
The compound is amphiphilic but pH-sensitive. Its solubility profile is dictated by the ionization of its two acidic protons: the sulfinic group (pKa ≈ 2.1) and the benzoic acid group (pKa ≈ 3.5). [5]

- Water: Low solubility in acidic media (pH < 2). High solubility in alkaline media (pH > 8) as the dianion.
- Organic Solvents: Soluble in Methanol, Ethanol, Ethyl Acetate, and DMSO.
- Incompatibility: Avoid oxidizing solvents (e.g., ethers with peroxides) or strong mineral acids which trigger disproportionation.

## Stability & Degradation Mechanism (The "Sulfinic Paradox")

The core technical challenge with 2-Chloro-5-sulfinobenzoic acid is its tendency to disproportionate. This is not a simple decomposition but a bimolecular reaction where the sulfinic acid acts as both oxidant and reductant.

## Degradation Pathway



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Figure 2: Acid-catalyzed disproportionation pathway. Note that acidic aqueous conditions promote this degradation.

Critical Insight: Pure sulfinic acids are relatively stable in the solid state if dry. However, in solution—particularly acidic solution—they rapidly convert to the corresponding sulfonic acid (oxidation state +6) and thiosulfonate ester. Therefore, acidification of reaction mixtures should be performed only immediately prior to filtration or extraction.

## Analytical Fingerprinting

Distinguishing the sulfinic acid from its precursors and degradation products is vital for Quality Control.

## Infrared Spectroscopy (FT-IR)

The S=O stretching vibration is the most diagnostic marker.

- Sulfinic Acid (-SO<sub>2</sub>H): Strong, broad bands at 1090–1000 cm<sup>-1</sup> (symmetric/asymmetric S=O stretch).
- Sulfonic Acid (-SO<sub>3</sub>H): Distinct bands at 1250–1150 cm<sup>-1</sup> (higher frequency due to higher oxidation state).
- Differentiation: Absence of the high-frequency 1150+ cm<sup>-1</sup> band confirms the lack of significant sulfonic acid oxidation.

## Nuclear Magnetic Resonance (<sup>1</sup>H-NMR)

- Solvent: DMSO-d<sub>6</sub> is recommended.
- Shift: The aromatic protons ortho to the sulfur group will show a distinct chemical shift compared to the sulfonic acid.
  - Sulfinic:[6][7] Typically shielded (upfield) relative to the sulfonic acid analog.
  - Acidic Protons: The -SO<sub>2</sub>H proton is often broad and may exchange with water/COOH, appearing >10 ppm or merging with the solvent peak.

## Experimental Protocols

### Protocol A: Purity Assessment via Iodometric Titration

Rationale: Sulfinic acids can be quantitatively oxidized to sulfonic acids by iodine. This method is specific to the sulfur oxidation state (+4).

- Preparation: Dissolve 50 mg of 2-Chloro-5-sulfinobenzoic acid in 20 mL of 10% NaOH (aq).
- Acidification: Cool to 0°C and acidify with dilute HCl (only immediately before titration to minimize disproportionation).

- Titration: Titrate immediately with 0.1 N Iodine solution using starch indicator.
- Endpoint: Appearance of a persistent blue-black color.
- Calculation: 1 mol I<sub>2</sub> consumes 1 mol R-SO<sub>2</sub>H.

## Protocol B: Synthesis of Sulfone (Proof of Utility)

Rationale: To verify the activity of the sulfinic acid powder for drug development applications.

- Reagents: 1.0 eq 2-Chloro-5-sulfinobenzoic acid, 1.5 eq Alkyl Halide (e.g., Methyl Iodide), 2.5 eq K<sub>2</sub>CO<sub>3</sub>.
- Solvent: DMF or Ethanol/Water (1:1).
- Procedure:
  - Dissolve the sulfinic acid in solvent; add base (formation of sulfinate salt stabilizes the molecule).
  - Add alkyl halide.
  - Heat to 60°C for 4 hours.
- Workup: Acidify to pH 3. The product (2-chloro-5-methanesulfonylbenzoic acid) will precipitate.
- Validation: Check LC-MS for Mass [M+H] = 235 (Methyl sulfone) vs 221 (Sulfinic acid).

## Handling & Storage Recommendations

To maintain the "Senior Scientist" standard of data integrity, the following storage logic must be applied:

- Atmosphere: Store under Argon or Nitrogen.[8] Oxygen rapidly oxidizes moist sulfinic acids.
- Temperature: -20°C is optimal; 2–8°C is acceptable for short-term (<1 week). Room temperature storage leads to slow disproportionation.

- Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metals catalyze oxidation).
- Re-purification: If the powder turns yellow, dissolve in aqueous  $\text{NaHCO}_3$ , filter (removes insoluble thiosulfonates), and re-precipitate with cold HCl.

## References

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